2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
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Overview
Description
2-(2-Adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a complex organic compound with a unique structure that includes an adamantane moiety, a thiazole ring, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts acylation reaction, followed by the formation of the thiazole ring via a cyclization reaction. The final step involves the coupling of the thiazole derivative with the pentanamide chain under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the thiazole ring can produce dihydrothiazole compounds .
Scientific Research Applications
2-(2-Adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving thiazole-containing molecules.
Mechanism of Action
The mechanism of action of 2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N2-(Adamantan-1-ylacetyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-D-leucinamide
- N2-(Adamantan-1-ylacetyl)-N-(4-cyclopropyl-1,3-thiazol-2-yl)glycinamide
Uniqueness
Compared to similar compounds, 2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide stands out due to its specific combination of an adamantane moiety, a thiazole ring, and a pentanamide chain. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research .
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-4-methyl-N-(1,3-thiazol-2-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h3-4,13-17H,5-12H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVYVHWPLVGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC=CS1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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